molecular formula C12H7ClN4O2 B183303 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione CAS No. 64804-84-8

7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione

Cat. No. B183303
CAS RN: 64804-84-8
M. Wt: 274.66 g/mol
InChI Key: DZBYLFVRWTZQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione, also known as Clonazepam, is a benzodiazepine derivative that is widely used in the treatment of various neurological and psychiatric disorders. Clonazepam is a potent anticonvulsant, anxiolytic, and sedative drug that has been used for decades to manage seizures, anxiety disorders, and panic attacks.

Mechanism of Action

7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione reduces the excitability of neurons, leading to its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been shown to have a number of biochemical and physiological effects. It reduces the frequency and severity of seizures by enhancing the activity of GABA and reducing the excitability of neurons. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has an anxiolytic effect, reducing anxiety and panic attacks by increasing the inhibitory activity of GABA in the amygdala. 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione also has a sedative effect, reducing the activity of the central nervous system and inducing sleep.

Advantages and Limitations for Lab Experiments

7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several advantages for lab experiments, including its potent anticonvulsant, anxiolytic, and sedative effects. It is also relatively easy to administer and has a rapid onset of action. However, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several limitations as well, including the development of tolerance and dependence with prolonged use, as well as the potential for adverse effects such as drowsiness, dizziness, and impaired coordination.

Future Directions

There are several future directions for research on 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione. One area of research is the development of new derivatives of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione with improved efficacy and reduced side effects. Another area of research is the investigation of the long-term effects of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione on cognitive function and the development of tolerance and dependence. Additionally, there is a need for further research on the use of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione in the treatment of other neurological and psychiatric disorders. Finally, there is a need for more research on the mechanisms of action of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione and its effects on the brain and nervous system.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione involves the condensation of 2-aminobenzophenone with 4-chloronitrobenzene to form the corresponding imine, which is subsequently reduced using sodium borohydride to produce 7-(4-chlorophenyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. This intermediate is then oxidized using potassium permanganate to yield 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione.

Scientific Research Applications

7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been extensively studied for its therapeutic potential in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in managing epilepsy, panic disorder, social anxiety disorder, and other anxiety disorders. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been used as an adjunct therapy for the treatment of bipolar disorder, depression, and schizophrenia.

properties

CAS RN

64804-84-8

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

7-(4-chlorophenyl)-1H-pteridine-2,4-dione

InChI

InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19)

InChI Key

DZBYLFVRWTZQAZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl

SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.